molecular formula C9H13ClN2O2 B1335645 N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide CAS No. 668980-81-2

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Cat. No.: B1335645
CAS No.: 668980-81-2
M. Wt: 216.66 g/mol
InChI Key: MLGBUUNDROWYJV-UHFFFAOYSA-N
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Description

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Catalyst

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has been studied for its role in the synthesis of metal-based initiators for polymerization processes. Specifically, gold and silver complexes derived from this compound have been shown to catalyze the bulk ring-opening polymerization of L-lactide. These complexes facilitate the production of moderate to low molecular weight polylactide polymers under solvent-free melt conditions (Ray et al., 2006).

Hydrogen Bonding and Molecular Structure

This compound's molecular structure has been explored through X-ray diffraction studies, particularly focusing on hydrogen-bonding patterns in its derivatives. Studies have revealed intricate hydrogen bonding and sheet formation in certain derivatives, contributing to a better understanding of its molecular interactions (López et al., 2010).

Cyclopropanation Catalyst

This compound has also been involved in studies on intramolecular cyclopropanation. Chiral dirhodium(II) catalysts using derivatives of this compound have shown effective in catalyzing intramolecular cyclopropanation, leading to good yields and high enantiomeric excesses (Doyle et al., 1994).

Crystallographic Studies

Crystallographic structure studies of this compound and its derivatives have been conducted to determine their molecular structure and bonding interactions. Such studies are crucial for understanding the compound's physical and chemical properties (Çelik et al., 2007).

Synthetic Chemistry Applications

Its use in synthetic chemistry is demonstrated by its role in regioselective reactions. A study showed that it can be effectively used in the synthesis of 3-amino-5-tert-butylisoxazole from certain nitriles, highlighting its utility in organic synthesis (Takase et al., 1991).

Antitumor Activity

Several studies have explored the antitumor properties of derivatives of this compound. These derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications (Wu et al., 2017).

Cardioprotective Agents

Research on derivatives of this compound has led to the discovery of new classes of malonyl-coenzyme A decarboxylase inhibitors. These inhibitors have shown potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBUUNDROWYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407075
Record name N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668980-81-2
Record name N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetic acid chloride (0.25 ml; 3.14 mmol) is dropped slowly into a stirred solution of 3-t-Butyl-5-amino isoxazole (400 mg; 2.85 mmol) in pyridine (0.3 ml; 3.71 mmol) and dichloromethane (2 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1 N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 600 mg (97%) brownish solid of 11.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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